molecular formula C16H12BrFO3 B3677335 2-(4-fluorophenyl)-2-oxoethyl (4-bromophenyl)acetate

2-(4-fluorophenyl)-2-oxoethyl (4-bromophenyl)acetate

Cat. No. B3677335
M. Wt: 351.17 g/mol
InChI Key: OKLHYWCZFCWIBZ-UHFFFAOYSA-N
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Description

The compound “2-(4-fluorophenyl)-2-oxoethyl (4-bromophenyl)acetate” is a complex organic molecule that contains fluorine and bromine atoms attached to phenyl rings . The presence of these halogens suggests that the compound could have interesting chemical properties and potential uses in various fields, such as pharmaceuticals or materials science .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings, one with a fluorine atom and the other with a bromine atom . The acetate group would likely be attached to the carbon atom between the two rings .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used . The presence of the halogens might make the phenyl rings susceptible to electrophilic aromatic substitution reactions . The acetate group could also undergo reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . The presence of the halogens and the acetate group could influence properties such as polarity, solubility, and reactivity .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(4-fluorophenyl)-2-oxoethyl (4-bromophenyl)acetate” would require appropriate safety precautions . The specific hazards would depend on the properties of the compound, but could include risks associated with handling halogenated compounds .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 2-(4-bromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO3/c17-13-5-1-11(2-6-13)9-16(20)21-10-15(19)12-3-7-14(18)8-4-12/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKLHYWCZFCWIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)C2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-fluorophenyl)-2-oxoethyl (4-bromophenyl)acetate
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2-(4-fluorophenyl)-2-oxoethyl (4-bromophenyl)acetate
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2-(4-fluorophenyl)-2-oxoethyl (4-bromophenyl)acetate
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